(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 936727-81-0
VCID: VC11991890
InChI: InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1
SMILES: CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C17H28BrNO3SSi
Molecular Weight: 434.5 g/mol

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

CAS No.: 936727-81-0

Cat. No.: VC11991890

Molecular Formula: C17H28BrNO3SSi

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine - 936727-81-0

Specification

CAS No. 936727-81-0
Molecular Formula C17H28BrNO3SSi
Molecular Weight 434.5 g/mol
IUPAC Name [(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1
Standard InChI Key YSPBUFSYDZGJDU-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
SMILES CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a pyrrolidine ring substituted at the 1-position with a 4-bromobenzenesulfonyl group and at the 2-position with a TBS-protected hydroxymethyl chain. The (R)-configuration at the pyrrolidine’s second carbon introduces chirality, which is critical for its interactions in asymmetric synthesis or biological systems.

Molecular Characteristics

Key structural attributes include:

  • Stereochemistry: The (R)-enantiomer is distinguished by its specific spatial arrangement, which influences its reactivity and binding affinities.

  • Functional Groups:

    • 4-Bromobenzenesulfonyl: Enhances electrophilicity and participates in sulfonamide bond formation .

    • TBS Ether: Protects the hydroxymethyl group during synthetic steps, enabling selective deprotection .

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC17H28BrNO3SSi\text{C}_{17}\text{H}_{28}\text{BrNO}_3\text{SSi}
Molecular Weight434.5 g/mol
SMILES NotationCC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
IUPAC Name[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane

The compound’s solubility and stability are influenced by the hydrophobic TBS group and polar sulfonyl moiety, making it suitable for organic solvents like dichloromethane or tetrahydrofuran .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves multi-step strategies to introduce the sulfonyl and TBS-protected groups while preserving chirality. A plausible route includes:

  • Pyrrolidine Functionalization: Starting with (R)-pyrrolidin-2-ylmethanol, the hydroxymethyl group is protected with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions.

  • Sulfonylation: Reaction with 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine yields the final product .

Table 2: Key Synthetic Intermediates

StepReagentRole
1TBSCl, ImidazoleHydroxymethyl Protection
24-Bromobenzenesulfonyl ChlorideSulfonyl Group Introduction

The enantiomeric purity is ensured through chiral chromatography or asymmetric synthesis techniques, as demonstrated in related pyrrolidine derivatives .

Applications in Research

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Proteolysis-Targeting Chimeras (PROTACs): Similar pyrrolidine sulfonamides are utilized in bifunctional compounds designed to degrade target proteins via the ubiquitin-proteasome system .

  • Antilipidemic Agents: Structural analogs with sulfonamide and silane groups have shown activity in modulating lipid biosynthesis .

Asymmetric Catalysis

The chiral pyrrolidine core is a scaffold for ligands in enantioselective catalysis, particularly in C–C bond-forming reactions .

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